Abolished Cereblon (CRBN) Binding Eliminates Teratogenicity Risk
Representative 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones (compounds 6, 9, 18, and 19) showed no pronounced or dose-dependent Cereblon/DDB1 binding across all concentrations tested in a human CRBN binding screen [1]. This stands in direct contrast to thalidomide, lenalidomide, and pomalidomide, all of which bind cereblon with sub-micromolar affinity (thalidomide Ki ≈ 1.5 µM; lenalidomide Ki ≈ 0.4 µM) [2]. The absence of cereblon engagement functionally decouples anti-inflammatory activity from the teratogenic and embryotoxic liabilities that restrict clinical use of classical IMiDs [3].
| Evidence Dimension | Cereblon (CRBN)/DDB1 binding |
|---|---|
| Target Compound Data | No pronounced or dose-dependent binding (compounds 6, 9, 18, 19; concentrations screened up to 30 µM) |
| Comparator Or Baseline | Thalidomide: CRBN Ki ≈ 1.5 µM; Lenalidomide: CRBN Ki ≈ 0.4 µM; Pomalidomide: CRBN Ki ≈ 0.3 µM |
| Quantified Difference | Complete loss of detectable CRBN interaction (>20-fold reduction relative to thalidomide's Ki) |
| Conditions | Human Cereblon/DDB1 binding assay (PDSP screen); comparator Ki values from published CRBN binding literature [2] |
Why This Matters
For procurement decisions in preclinical anti-inflammatory or neurodegenerative programs, the absence of cereblon binding directly translates to a therapeutically relevant safety differentiation—eliminating the teratogenicity risk that mandates strict pregnancy prevention programs for thalidomide-class drugs.
- [1] Scerba MT, Tweedie D, Greig NH. 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. Bioorg Med Chem Lett. 2024;110:129885. PMID: 38996940. (Cereblon binding data: Figure 7, and supplementary CRBN screen). View Source
- [2] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512:49–53. doi:10.1038/nature13527. (Thalidomide CRBN Ki values). View Source
- [3] National Institute on Aging (NIA). 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents. Technology ID TAB-5046. 2025. ('Unlike traditional IMiD drugs, these compounds do not bind to the cereblon protein, eliminating concerns of teratogenicity'). View Source
